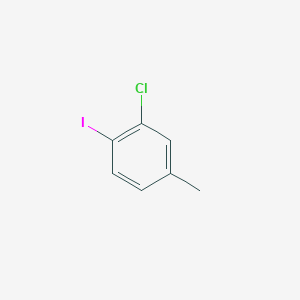

3-Cloro-4-yodotolueno

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-Chloro-4-iodotoluene can be achieved through several methods. One approach involves the use of 1-copper(I) alkynes, dichloroformaldoxime, and molecular iodine in a tandem synthesis process. This method is advantageous because it does not require the tedious preparation, purification, and storage of 1-iodoalkyne, providing a more straightforward pathway to obtaining 3-Chloro-4-iodotoluene (Chen et al., 2015).

Molecular Structure Analysis

The molecular structure of 3-Chloro-4-iodotoluene is characterized by the presence of both a chlorine and an iodine atom attached to a toluene ring. This dual halogenation significantly influences its chemical properties and reactivity. The structural analysis through techniques such as X-ray crystallography provides insights into its geometric configuration, which is crucial for understanding its reactivity and applications in synthesis (Liu et al., 2013).

Chemical Reactions and Properties

3-Chloro-4-iodotoluene participates in various chemical reactions, including oxidative coupling, arylation, and halogenation processes. These reactions are facilitated by the presence of the iodine and chlorine atoms, which can be utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The compound's ability to undergo oxidative, iodoarene-catalyzed intramolecular alkene arylation has been explored to synthesize polycyclic aromatic hydrocarbons with high yields (Zhao et al., 2018).

Aplicaciones Científicas De Investigación

Síntesis orgánica

3-Cloro-4-yodotolueno: es un intermedio valioso en la síntesis orgánica. Sus dos grupos funcionales, cloro y yodo, permiten reacciones selectivas en procesos de síntesis de varios pasos. Por ejemplo, puede experimentar reacciones de acoplamiento catalizadas por paladio para formar enlaces carbono-carbono, que es un método fundamental para construir moléculas orgánicas complejas .

Ciencia de materiales

En la ciencia de materiales, This compound se puede utilizar para sintetizar polímeros con propiedades específicas. El átomo de yodo puede iniciar la polimerización radical, lo que lleva a la creación de nuevos materiales poliméricos que podrían tener aplicaciones en electrónica, recubrimientos y adhesivos .

Química medicinal

Este compuesto puede servir como precursor para la síntesis de productos farmacéuticos. La presencia de halógenos es común en los compuestos medicinales debido a su capacidad para modular la actividad biológica. Los investigadores pueden usar This compound para desarrollar nuevos fármacos con posibles aplicaciones terapéuticas .

Investigación agroquímica

En la investigación agroquímica, los toluenos halogenados como This compound a menudo se exploran por su potencial como precursores de pesticidas y herbicidas. La modificación estructural de tales compuestos puede conducir al desarrollo de nuevos agroquímicos que son más efectivos y respetuosos con el medio ambiente .

Materiales fotovoltaicos

El grupo yodo en This compound se puede utilizar en la síntesis de materiales fotovoltaicos orgánicos. Estos materiales se utilizan en células solares para convertir la energía solar en electricidad, y la incorporación de compuestos halogenados puede mejorar su eficiencia y estabilidad .

Desarrollo de catalizadores

This compound: también se puede utilizar en el desarrollo de catalizadores. El átomo de yodo puede actuar como un ligando o un grupo saliente en ciclos catalíticos, lo cual es crucial para reacciones como los procesos de oxidación o reducción utilizados en la química industrial .

Estándares analíticos

Debido a su estructura y propiedades bien definidas, This compound se puede emplear como un estándar analítico en varios análisis químicos, incluida la cromatografía de gases y la espectrometría de masas, para garantizar la precisión y la exactitud en las mediciones .

Estudios ambientales

Por último, This compound se puede utilizar en estudios ambientales para comprender el comportamiento de los compuestos halogenados en los ecosistemas. Puede servir como un compuesto modelo para estudiar las vías de degradación y el impacto de tales productos químicos en el medio ambiente .

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-1-iodo-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClI/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXSHBHXDHPWEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373975 | |

| Record name | 3-Chloro-4-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116632-42-9 | |

| Record name | 2-Chloro-1-iodo-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116632-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 116632-42-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

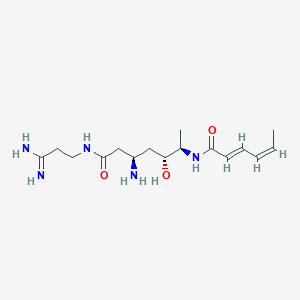

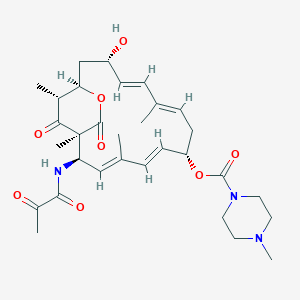

![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B38326.png)

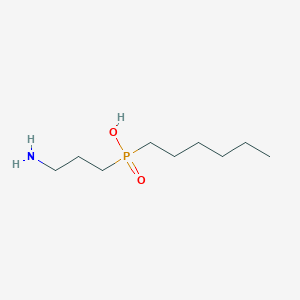

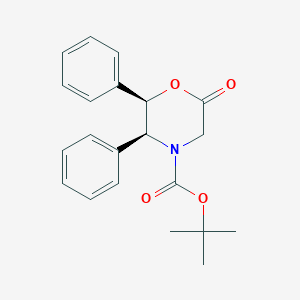

![Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate](/img/structure/B38343.png)